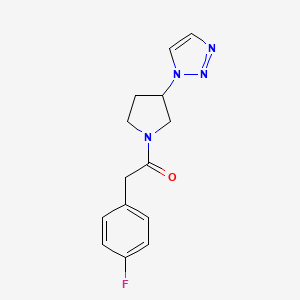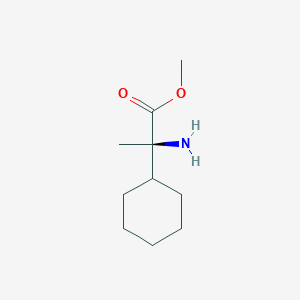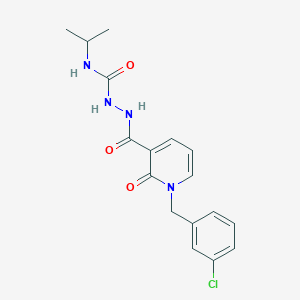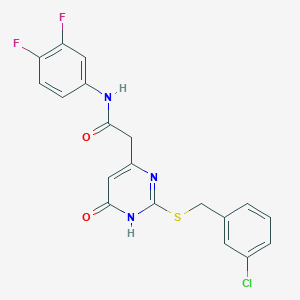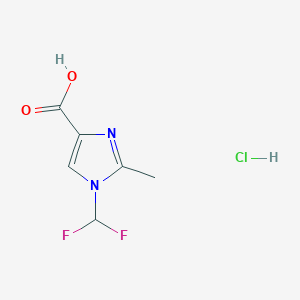
1-(Difluoromethyl)-2-methylimidazole-4-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2-methylimidazole-4-carboxylic acid; hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the first carbon of the imidazole ring, a methyl group (-CH3) attached to the second carbon, and a carboxylic acid group (-COOH) at the fourth position. The hydrochloride form indicates the presence of a chloride ion (Cl-) associated with the compound.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(difluoromethyl)-2-methylimidazole-4-carboxylic acid; hydrochloride typically begins with 2-methylimidazole as the starting material.
Difluoromethylation: The imidazole ring undergoes difluoromethylation, where a difluoromethyl group is introduced. This can be achieved using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate salts.
Carboxylation: The difluoromethylated imidazole is then subjected to carboxylation to introduce the carboxylic acid group. This can be done using reagents like carbon dioxide (CO2) under high pressure and temperature.
Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: The difluoromethyl group is generally resistant to reduction, but under specific conditions, it can be reduced to a difluoromethylamine.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like acyl chlorides, anhydrides, and oxidizing agents (e.g., KMnO4, CrO3).
Reduction: Specific reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed:
Esters and Amides: From oxidation of the carboxylic acid group.
Difluoromethylamine: From reduction of the difluoromethyl group.
Substituted Imidazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can serve as a probe in biological studies to understand the role of imidazole derivatives in various biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the difluoromethyl group.
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-2-methylimidazole-4-carboxylic acid; hydrochloride exerts its effects depends on its molecular targets and pathways. The difluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. The carboxylic acid group can interact with biological targets through hydrogen bonding and ionic interactions. The imidazole ring can coordinate with metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
Imidazole: The parent compound without any substituents.
2-Methylimidazole: Similar to the compound but without the difluoromethyl group.
Difluoromethylimidazole: Similar structure but with different positions of the difluoromethyl group.
Uniqueness:
The presence of the difluoromethyl group makes this compound more lipophilic and chemically inert compared to its analogs.
The combination of the difluoromethyl and carboxylic acid groups provides unique chemical reactivity and biological activity.
This detailed overview should provide a comprehensive understanding of 1-(difluoromethyl)-2-methylimidazole-4-carboxylic acid; hydrochloride, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-(difluoromethyl)-2-methylimidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2.ClH/c1-3-9-4(5(11)12)2-10(3)6(7)8;/h2,6H,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYGDXIJQLJAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
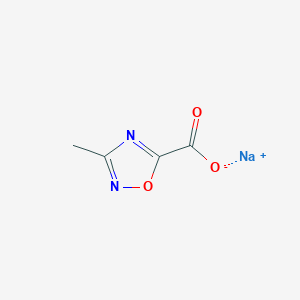
![tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B2863703.png)

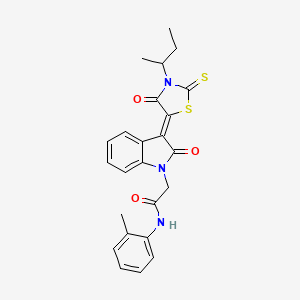
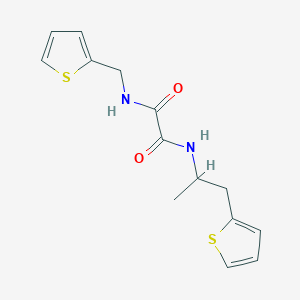
![3-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2863709.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)
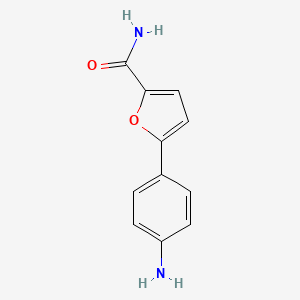
![(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2863716.png)
